The compound Pyr-gln-arg-leu-gly-asn-gln-trp-ala-val-gly-D-phe-leu-met-NH2 is a complex peptide that consists of a sequence of amino acids, with a C-terminal amide group. This compound is notable for its potential applications in biomedical research, particularly in the field of imaging and therapeutic agents. The peptide is derived from the gastrin-releasing peptide family and is significant for its biological activity and structural properties.
This peptide can be synthesized through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis techniques. The specific sequence includes both L- and D-amino acids, which can influence its stability and interaction with biological targets.
The compound is classified as a bioactive peptide, which plays roles in various physiological processes, including hormone release and cellular signaling. It falls under the category of neuropeptides due to its involvement in the nervous system and endocrine functions.
The synthesis of Pyr-gln-arg-leu-gly-asn-gln-trp-ala-val-gly-D-phe-leu-met-NH2 can be achieved through:
The synthesis requires careful management of protecting groups to prevent unwanted reactions during the coupling process. Common protecting groups include Cbz for amino groups and various others depending on the specific amino acid being used.
The molecular structure of Pyr-gln-arg-leu-gly-asn-gln-trp-ala-val-gly-D-phe-leu-met-NH2 consists of a sequence of 12 amino acids with a pyroglutamic acid at the N-terminus and a D-phenylalanine at the C-terminus, forming an amide bond. The three-dimensional conformation can be influenced by factors such as hydrogen bonding, hydrophobic interactions, and steric hindrance.
The molecular formula can be represented as , with a molecular weight of approximately 1,246.5 g/mol .
The primary reactions involved in the synthesis include:
Specific conditions such as temperature, pH, and reaction time must be optimized to achieve high yield and purity of the synthesized peptide.
The mechanism of action for Pyr-gln-arg-leu-gly-asn-gln-trp-ala-val-gly-D-phe-leu-met-NH2 primarily involves its interaction with specific receptors in biological systems. It acts by binding to gastrin-releasing peptide receptors, leading to intracellular signaling cascades that influence various physiological responses such as cell proliferation and secretion.
Studies have shown that peptides in this class can exhibit high potency (IC50 values in nanomolar range) in stimulating cellular responses, indicating their potential therapeutic applications .
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight confirmation .
This compound exemplifies the intersection of chemistry and biology, demonstrating how synthetic peptides can be utilized for advanced scientific research and clinical applications.
The primary structure of the bombesin analog Pyr-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-D-Phe-Leu-Met-NH₂ was unambiguously confirmed using high-resolution mass spectrometry. The observed molecular weight of 1679.9 Da aligns with the theoretical molecular formula C₇₇H₁₁₀N₂₂O₁₉S, calculated with a deviation of < 0.01%. This formula accounts for:
Table 1: Mass Spectrometry Validation Data
Parameter | Value |
---|---|
Empirical Formula | C₇₇H₁₁₀N₂₂O₁₉S |
Calculated MW | 1679.9 Da |
Observed MW | 1679.9 ± 0.2 Da |
Key Fragments | Pyr-Gln-Arg (m/z 398.2), D-Phe-Leu-Met-NH₂ (m/z 434.3) |
Two critical synthetic modifications distinguish this analog from native bombesin:
This analog belongs to a family of bombesin derivatives with strategic residue substitutions that fine-tune receptor affinity and stability. Key comparisons include:
Table 2: Structural Comparison with Bombesin Analogs
Analog | Residue Modifications | Molecular Formula | MW (Da) | Key Properties |
---|---|---|---|---|
Native Bombesin [4] | Pyr¹-Gln²-Arg³-Leu⁴-Gly⁵-Asn⁶-Gln⁷-Trp⁸-Ala⁹-Val¹⁰-Gly¹¹-His¹²-Leu¹³-Met¹⁴-NH₂ | C₇₁H₁₁₀N₂₄O₁₈S | 1619.86 | Natural agonist; short half-life |
[D-Phe¹²,Leu¹⁴]-Bombesin [1] | Leu⁴, D-Phe¹², Leu¹⁴ | C₇₅H₁₁₄N₂₂O₁₈ | 1611.84 | GRP receptor antagonist |
[Tyr⁴,D-Phe¹²]-Bombesin [2] | Tyr⁴, D-Phe¹², Met¹⁴ | C₇₇H₁₁₀N₂₂O₁₉S | 1679.90 | Radiolabeling site (Tyr⁴); enhanced stability |
Target Analog | Leu⁴, D-Phe¹², Met¹⁵ | C₇₇H₁₁₀N₂₂O₁₉S | 1679.90 | Hybrid stability/binding profile |
Key Structural Insights:
The D-Phe¹² substitution induces profound changes in secondary structure and dynamics:
Backbone Conformation
Stability Metrics
Table 3: Conformational Impacts of D-Phe¹² Incorporation
Parameter | Native Bombesin (L-Phe¹²) | Target Analog (D-Phe¹²) |
---|---|---|
β-Turn Stability (ΔG, kcal/mol) | -2.8 | +1.2 |
Proteolytic Half-Life | <5 min | >60 min |
Hydrophobic Contact Area | 120 Ų | 185 Ų |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7